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molecular formula C7H5BrFNO2 B8717587 4-Amino-2-bromo-5-fluorobenzoic acid CAS No. 1196693-87-4

4-Amino-2-bromo-5-fluorobenzoic acid

Cat. No. B8717587
M. Wt: 234.02 g/mol
InChI Key: GPTAEENYROUMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357679B2

Procedure details

A solution of the intermediate methyl 4-amino-2-bromo-5-fluorobenzoate (5.24 mmol, 1.3 g) in tetrahydrofuran (15 mL) was treated with a solution of lithium hydroxide (15.72 mmol, 0.66 g) in water (15 mL) and stirred at 60° C. for 4 hours. The reaction mixture was then cooled to room temperature, taken to ˜pH 5 with dilute hydrochloric acid and concentrated under vacuum. The residue was dissolved in tetrahydrofuran and purified by column chromatography (9:1 dichloromethane/methanol) to give the title compound (1.1 g). 1H NMR ((CD3)2SO, 400 MHz): δ6.11 (2H, s), 7.02 (1H, d), 7.52 (1H, d)
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([Br:13])[CH:3]=1.[OH-].[Li+].Cl>O1CCCC1.O>[NH2:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Br:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1F)Br
Name
Quantity
0.66 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (9:1 dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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